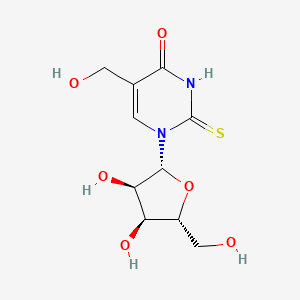
Glycyl-D-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-D-threonine is a dipeptide composed of glycine and D-threonine. It is a small molecule with the chemical formula C6H12N2O4. This compound is of interest in various fields of scientific research due to its unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-D-threonine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Crystallization techniques are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Glycyl-D-threonine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the threonine residue, potentially forming oxazolone derivatives.
Reduction: Reduction reactions can target the peptide bond or side chains, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to modified peptides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazolone derivatives, while reduction can yield modified peptides with altered functional groups .
Scientific Research Applications
Glycyl-D-threonine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: It serves as a substrate in enzymatic studies and can be used to investigate protein-peptide interactions.
Medicine: Research into its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide, is ongoing.
Industry: It is utilized in the development of peptide-based materials and as a building block in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Glycyl-D-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- Glycyl-L-alanine
- L-alanyl-glycine
- L-alanyl-L-alanine
- Cyclo(L-alanyl-glycine)
Comparison: Glycyl-D-threonine is unique due to the presence of the D-threonine residue, which can confer different stereochemical properties compared to its L-isomers. This can affect its binding affinity and specificity for certain molecular targets, making it a valuable tool in stereochemistry and peptide research .
Properties
Molecular Formula |
C6H12N2O4 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,5+/m0/s1 |
InChI Key |
OLIFSFOFKGKIRH-WVZVXSGGSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanamine](/img/structure/B11750314.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750340.png)
![(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750344.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750346.png)

![(2-methoxyethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750359.png)
![4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11750364.png)




